4-Hydrazinyl-2H-1,3-benzoxazin-2-one

Catalog No.
S15069725
CAS No.
65739-72-2
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydrazinyl-2H-1,3-benzoxazin-2-one

CAS Number

65739-72-2

Product Name

4-Hydrazinyl-2H-1,3-benzoxazin-2-one

IUPAC Name

4-hydrazinyl-1,3-benzoxazin-2-one

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c9-11-7-5-3-1-2-4-6(5)13-8(12)10-7/h1-4H,9H2,(H,10,11,12)

InChI Key

NMMZCZYCHFMPDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)O2)NN

4-Hydrazinyl-2H-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the class of benzoxazines, characterized by a benzene ring fused with an oxazine moiety. This compound features a hydrazine functional group, which enhances its reactivity and potential biological activity. The molecular formula of 4-hydrazinyl-2H-1,3-benzoxazin-2-one is C8_{8}H8_{8}N4_{4}O, and it has gained attention due to its diverse applications in medicinal chemistry and agricultural sciences.

The chemical reactivity of 4-hydrazinyl-2H-1,3-benzoxazin-2-one can be attributed to the presence of the hydrazine group, which can participate in various reactions such as:

  • Condensation Reactions: The hydrazine group can undergo condensation with carbonyl compounds to form hydrazones.
  • Reduction Reactions: It can be reduced to yield amines or other derivatives.
  • Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

These reactions are significant for synthesizing derivatives with enhanced biological properties or different functionalities.

Research indicates that 4-hydrazinyl-2H-1,3-benzoxazin-2-one exhibits notable biological activities, particularly:

  • Antifungal Activity: Studies have shown that derivatives of benzoxazinones possess antifungal properties. For instance, compounds similar to 4-hydrazinyl-2H-1,3-benzoxazin-2-one have been tested against various phytopathogenic fungi, demonstrating moderate to good efficacy at specific concentrations .
  • Antimicrobial Properties: Some derivatives have also shown potential antimicrobial activity against bacteria and other pathogens .

The biological activity may be attributed to the ability of the hydrazine group to interact with biological targets, enhancing the compound's pharmacological profile.

The synthesis of 4-hydrazinyl-2H-1,3-benzoxazin-2-one can be achieved through several methods:

  • Condensation Reaction: One common method involves the reaction of 2-amino phenol with hydrazine derivatives under acidic conditions.
  • Cyclization from Precursor Compounds: Starting from 2-nitrophenols, O-alkylation followed by reductive cyclization can yield the desired benzoxazine structure .
  • Use of Catalysts: Various catalysts have been employed to enhance reaction yields and selectivity during synthesis.

These methods allow for the preparation of not only the parent compound but also a range of substituted derivatives with varying biological activities.

4-Hydrazinyl-2H-1,3-benzoxazin-2-one finds applications in several fields:

  • Medicinal Chemistry: Due to its antifungal and antimicrobial properties, it is explored as a potential pharmaceutical agent.
  • Agricultural Chemistry: Its effectiveness against phytopathogenic fungi makes it a candidate for developing new fungicides.
  • Material Science: Benzoxazines are also studied for their properties in polymer chemistry due to their thermal stability and mechanical strength.

Interaction studies involving 4-hydrazinyl-2H-1,3-benzoxazin-2-one focus on its binding affinity with various biological targets. These studies often utilize:

  • Molecular Docking Simulations: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To evaluate the biological effects on microbial growth or enzyme inhibition.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 4-hydrazinyl-2H-1,3-benzoxazin-2-one. Notable examples include:

Compound NameStructure TypeUnique Features
1,4-BenzoxazinoneBenzoxazineExhibits broad-spectrum antimicrobial activity
2H-BenzothiazoleThiazole derivativeKnown for anti-inflammatory properties
1-HydrazinobenzimidazoleBenzimidazole derivativeDisplays potent antitumor activity
5-HydrazinylthiazoleThiazole derivativeEffective against resistant bacterial strains

Uniqueness of 4-Hydrazinyl-2H-1,3-benzoxazin-2-one

The unique combination of the hydrazine group with the benzoxazine framework gives this compound distinctive reactivity and biological properties compared to its analogs. Its specific antifungal activity against agricultural pathogens sets it apart from other similar compounds that may target different biological systems or exhibit broader antimicrobial effects without specificity.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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